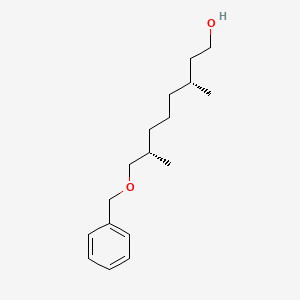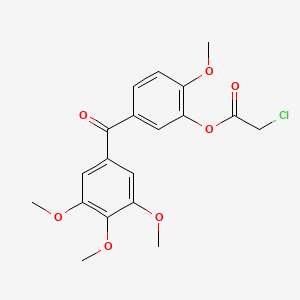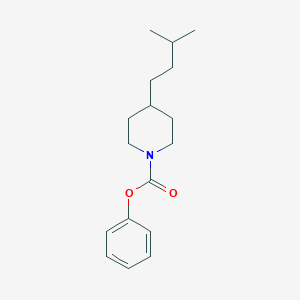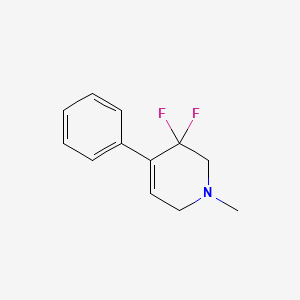
4-(Propoxymethyl)dodec-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Propoxymethyl)dodec-1-ene is an organic compound with the molecular formula C16H32O It is a derivative of dodecene, featuring a propoxymethyl group attached to the fourth carbon of the dodecene chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(propoxymethyl)dodec-1-ene can be achieved through several methods. One common approach involves the reaction of dodec-1-ene with propoxymethyl chloride in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, with the base facilitating the substitution of the chloride group with the propoxymethyl group.
Industrial Production Methods
Industrial production of this compound often involves the oligomerization of ethylene followed by functionalization. The Shell Higher Olefin Process (SHOP) is one such method, utilizing a nickel catalyst to oligomerize ethylene into higher olefins, which are then functionalized to introduce the propoxymethyl group .
Chemical Reactions Analysis
Types of Reactions
4-(Propoxymethyl)dodec-1-ene undergoes various chemical reactions, including:
Oxidation: The double bond in the dodecene chain can be oxidized to form epoxides or diols.
Reduction: The compound can be hydrogenated to form saturated derivatives.
Substitution: The propoxymethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or osmium tetroxide are commonly used under mild conditions to achieve oxidation.
Reduction: Hydrogen gas in the presence of a palladium catalyst is typically used for hydrogenation.
Substitution: Nucleophiles such as sodium methoxide can be used to substitute the propoxymethyl group.
Major Products Formed
Epoxides and Diols: From oxidation reactions.
Saturated Derivatives: From reduction reactions.
Substituted Alkenes: From substitution reactions.
Scientific Research Applications
4-(Propoxymethyl)dodec-1-ene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of surfactants and lubricants.
Mechanism of Action
The mechanism of action of 4-(propoxymethyl)dodec-1-ene involves its interaction with molecular targets through its double bond and propoxymethyl group. The double bond allows for various addition reactions, while the propoxymethyl group can participate in nucleophilic substitution. These interactions can modulate biological pathways and chemical processes, making the compound versatile in its applications.
Comparison with Similar Compounds
Similar Compounds
1-Dodecene: A simple alkene with a similar carbon chain length but without the propoxymethyl group.
4-(Methoxymethyl)dodec-1-ene: Similar structure but with a methoxymethyl group instead of propoxymethyl.
Properties
CAS No. |
647865-50-7 |
|---|---|
Molecular Formula |
C16H32O |
Molecular Weight |
240.42 g/mol |
IUPAC Name |
4-(propoxymethyl)dodec-1-ene |
InChI |
InChI=1S/C16H32O/c1-4-7-8-9-10-11-13-16(12-5-2)15-17-14-6-3/h5,16H,2,4,6-15H2,1,3H3 |
InChI Key |
GSKOCJPDJPJPDD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(CC=C)COCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzamide, N-[2-(1,3-dimethylbutyl)phenyl]-2-(trifluoromethyl)-](/img/structure/B12591203.png)



![3-(Dodecyloxy)-6-{[4-(octyloxy)anilino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B12591229.png)
![Butanoic acid, 4-[(1,2-dioxohexadecyl)amino]-, methyl ester](/img/structure/B12591231.png)
![N-{2-[(3-Cyano-6,8-dimethyl-2-quinolinyl)amino]ethyl}acetamide](/img/structure/B12591242.png)
![[(2S)-1-butanoylpiperidin-2-yl]methyl butanoate](/img/structure/B12591245.png)



![5-Chloro-7-phenyl-8-[(propan-2-yl)oxy]quinoline](/img/structure/B12591270.png)

![1-{[2-(4-Methylbenzene-1-sulfonyl)ethenyl]oxy}-1H-indole](/img/structure/B12591274.png)
